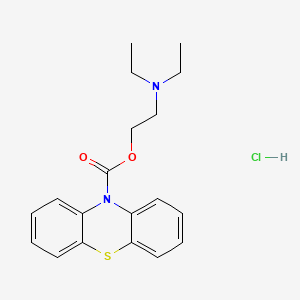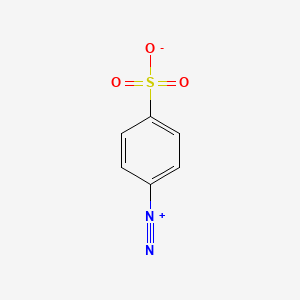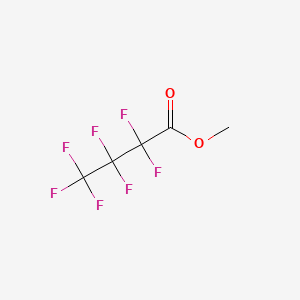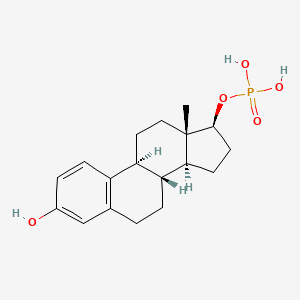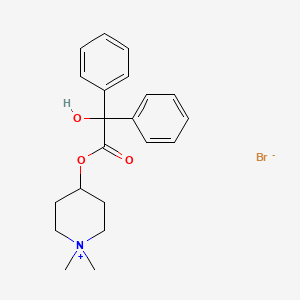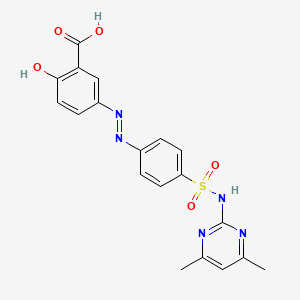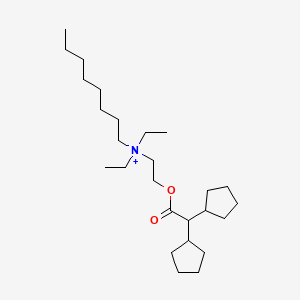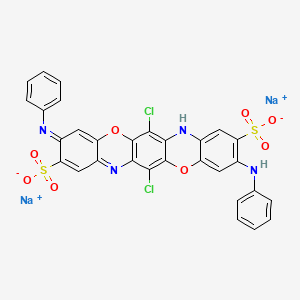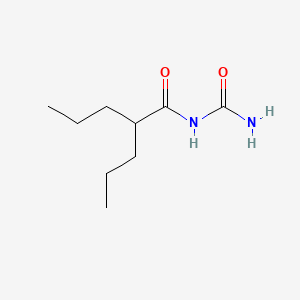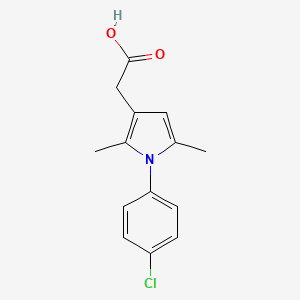
Clopirac
Vue d'ensemble
Description
Le Clopirac est un médicament anti-inflammatoire non stéroïdien connu pour sa capacité à inhiber la synthèse des prostaglandines. Il est principalement utilisé pour ses propriétés anti-inflammatoires et analgésiques. Le composé a été évalué pour son efficacité dans le traitement de conditions telles que la polyarthrite rhumatoïde, l'arthrose et diverses conditions liées à des traumatismes .
Applications De Recherche Scientifique
Clopirac has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin synthesis inhibition.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Industry: Utilized in the development of anti-inflammatory drugs and related pharmaceutical products.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le Clopirac peut être synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base, qui comprend un cycle pyrrole. . Les conditions réactionnelles nécessitent souvent un catalyseur acide pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de solvants et de catalyseurs spécifiques pour améliorer l'efficacité de la synthèse. Le produit final est ensuite purifié par cristallisation ou d'autres techniques de séparation pour obtenir le this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Le Clopirac subit plusieurs types de réactions chimiques, notamment :
Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le this compound.
Substitution : Le this compound peut subir des réactions de substitution, en particulier au niveau du cycle pyrrole, où différents substituants peuvent être introduits.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Divers agents halogénants et nucléophiles sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent le glucuronide du this compound et l'acide pyrrole carboxylique, qui sont des métabolites importants chez l'homme et le singe .
Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la synthèse des prostaglandines.
Biologie : Étudié pour ses effets sur les voies inflammatoires et les réponses cellulaires.
Industrie : Utilisé dans le développement de médicaments anti-inflammatoires et de produits pharmaceutiques connexes.
Mécanisme d'action
Le this compound exerce ses effets en inhibant l'enzyme prostaglandine synthétase, qui est essentielle à la synthèse des prostaglandines. En bloquant cette enzyme, le this compound réduit la production de prostaglandines, ce qui entraîne une diminution de l'inflammation et de la douleur. Les cibles moléculaires comprennent les sites actifs de l'enzyme, où le this compound se lie et empêche la conversion de l'acide arachidonique en prostaglandines .
Comparaison Avec Des Composés Similaires
Composés similaires
Ibuprofène : Un autre médicament anti-inflammatoire non stéroïdien avec une inhibition similaire de la synthèse des prostaglandines.
Naproxène : Connu pour ses effets anti-inflammatoires de longue durée.
Diclofénac : Largement utilisé pour ses propriétés anti-inflammatoires et analgésiques puissantes.
Unicité du Clopirac
Le this compound est unique en raison de son inhibition spécifique de la prostaglandine synthétase et de son profil métabolique distinct, qui comprend la formation de métabolites glucuronide et acide pyrrole carboxylique. Cette voie métabolique unique contribue à son efficacité et à son profil de sécurité dans les applications cliniques .
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-9-7-11(8-14(17)18)10(2)16(9)13-5-3-12(15)4-6-13/h3-7H,8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCRQMUYEQHNTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046158 | |
| Record name | Clopirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42779-82-8 | |
| Record name | Clopirac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42779-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopirac [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clopirac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopirac | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIRAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J23127WJYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of clopirac?
A1: While the provided research papers primarily focus on the clinical evaluation of this compound, its mechanism of action, like many non-steroidal anti-inflammatory drugs, is believed to involve the inhibition of prostaglandin synthesis. This is supported by a study that observed a reduced ability of the copper complex of this compound to inhibit prostaglandin synthesis in vitro [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C13H14ClNO2 and a molecular weight of 251.7 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: The provided research articles do not delve into the spectroscopic characterization of this compound.
Q4: Are there studies on this compound's material compatibility and stability?
A4: The provided research focuses mainly on the clinical application of this compound. Information regarding material compatibility, stability, and catalytic properties is not available within these papers.
Q5: Has computational chemistry been employed in this compound research?
A5: The provided research papers primarily focus on clinical trials and do not discuss computational chemistry studies, structure-activity relationship (SAR) analysis, or specific formulation strategies for this compound.
Q6: What is known about SHE regulations concerning this compound?
A6: The provided research papers predate the widespread implementation of many current SHE (Safety, Health, and Environment) regulations. Thus, specific details on these regulations in relation to this compound are not discussed.
Q7: What were the key findings of clinical trials evaluating this compound's efficacy?
A7: Multiple clinical trials, many of them double-blind, investigated this compound's effectiveness in treating various conditions, including rheumatoid arthritis [, , , , , , , ], osteoarthritis [, ], and non-articular rheumatism [, , , , ]. Several studies compared this compound's efficacy to other anti-inflammatory drugs like indomethacin [, , ], ketoprofen [], naproxen [], and oxyphenylbutazone [, ]. While results varied, many trials reported positive outcomes with this compound, suggesting its potential as an analgesic and anti-inflammatory agent.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




